2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one
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Overview
Description
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is a synthetic steroidal compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of hydroxyl and piperidino groups attached to the androstan backbone, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include piperidine, hydroxylating agents, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction mixtures. The specific conditions and reagents used can vary depending on the scale of production and the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and piperidino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Androstanediol: A metabolite of dihydrotestosterone with similar structural features.
Androstenol: A pheromone with a related androstan structure.
Uniqueness
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is unique due to the presence of both hydroxyl and piperidino groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C29H48N2O2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(2S,3R,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26+,28-,29-/m0/s1 |
InChI Key |
KUCISTFXMDQUHG-BJVUPQECSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@@H](C5)O)N6CCCCC6)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Origin of Product |
United States |
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